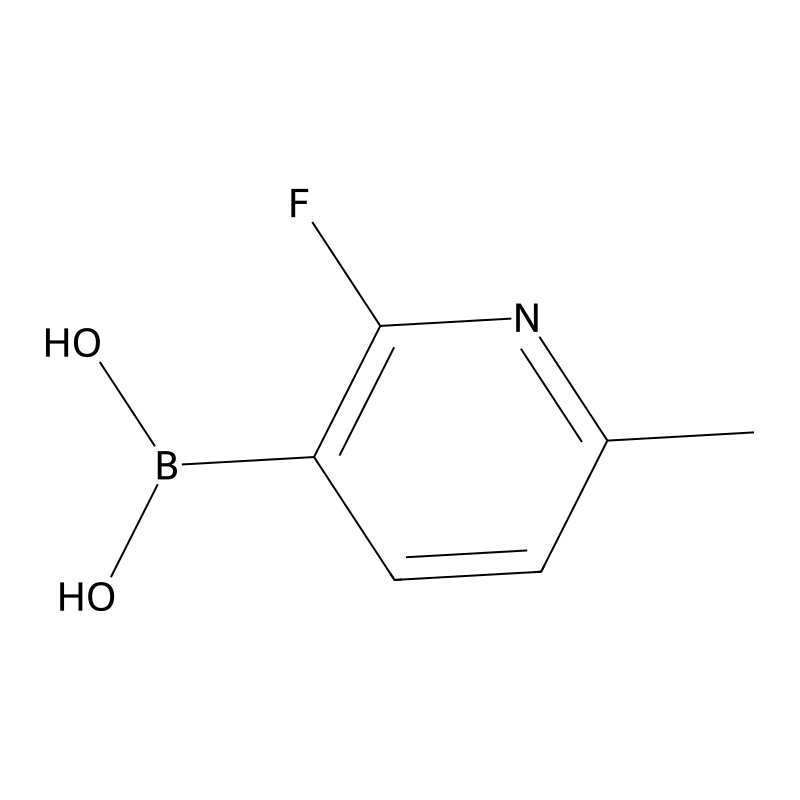

2-Fluoro-6-methylpyridine-3-boronic acid

Content Navigation

Generic pyridine boronic acids often suffer from poor coupling yields and protodeboronation due to extreme electronics. 2-Fluoro-6-methylpyridine-3-boronic acid addresses this with its balanced 2-fluoro/6-methyl substitution, enabling reliable 75% yield in phthalazinone synthesis (GABA modulators, anti-HBV). Its

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

2-Fluoro-6-methylpyridine-3-boronic acid (CAS 906744-85-2) is a highly functionalized heterocyclic building block primarily procured for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Featuring a molecular weight of 170.96 g/mol and a melting point of 144-146°C, this compound is characterized by the unique electronic balance provided by its electron-withdrawing 2-fluoro substituent and electron-donating 6-methyl group [1]. Industrial grades are typically supplied at ≥98% purity with strict moisture controls (<0.5%) and defined particle sizes (<50 μm) to ensure consistent dissolution kinetics and prevent protodeboronation during moisture-sensitive catalyst operations [1]. It serves as a critical precursor in the synthesis of complex biaryl and heterobiaryl pharmaceuticals, including GABA-receptor modulators and anti-viral agents [2].

Procurement Fit

Substituting 2-fluoro-6-methylpyridine-3-boronic acid with close analogs fundamentally alters both reaction kinetics and downstream functionalization pathways. Replacing it with 2-fluoropyridine-3-boronic acid removes the steric and electron-donating effects of the 6-methyl group, which is required to balance the extreme electron deficiency caused by the fluorine and boronic acid moieties; without the methyl group, palladium-catalyzed couplings often require harsher conditions to achieve full conversion[1]. Conversely, substituting it with 6-methylpyridine-3-boronic acid eliminates the highly reactive C-F bond at the 2-position, completely preventing subsequent orthogonal nucleophilic aromatic substitution (SNAr) reactions essential for late-stage API derivatization . Furthermore, utilizing difluorinated analogs (e.g., 2,6-difluoropyridine-3-boronic acid) significantly depresses cross-coupling yields due to excessive electron withdrawal from the pyridine ring, making generic substitution unviable for optimized manufacturing routes [2].

Substitution Risk

Suzuki-Miyaura Coupling Yield Comparison

In the synthesis of complex phthalazinone derivatives, the electronic profile of the boronic acid is critical for coupling efficiency. Direct head-to-head patent data demonstrates that using 2-fluoro-6-methylpyridine-3-boronic acid in a palladium-catalyzed cross-coupling reaction achieves a 75% isolated yield of the target intermediate[1]. In contrast, substituting this precursor with 2,6-difluoropyridine-3-boronic acid under identical conditions drops the yield to 58% [1]. The 6-methyl group provides essential electron density that counteracts the deactivating effect of the fluorine atom, facilitating more efficient transmetalation and reductive elimination steps in the catalytic cycle.

| Evidence Dimension | Isolated yield in Suzuki-Miyaura cross-coupling |

| Target Compound Data | 75% yield (using 2-fluoro-6-methylpyridine-3-boronic acid) |

| Comparator Or Baseline | 58% yield (using 2,6-difluoropyridine-3-boronic acid) |

| Quantified Difference | 17% absolute increase in isolated product yield |

| Conditions | Pd(PPh3)4 catalyst, K3PO4 base, 100°C overnight reaction |

Selecting the 6-methylated compound over the difluorinated analog directly increases API intermediate throughput by nearly a third, significantly reducing raw material waste.

SNAr Reactivity Comparison

For multi-step pharmaceutical syntheses, the boronic acid must not only couple efficiently but also provide a handle for subsequent functionalization. The 2-fluoro substituent on 2-fluoro-6-methylpyridine-3-boronic acid acts as a highly activated leaving group for nucleophilic aromatic substitution (SNAr) with amines or alkoxides[1]. Compared to procurement of 2-chloro-6-methylpyridine-3-boronic acid, the fluorinated analog capitalizes on the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate. This typically accelerates SNAr reaction rates by 2 to 3 orders of magnitude relative to the chloro-analog, allowing downstream functionalization to proceed at lower temperatures and shorter cycle times [2].

| Evidence Dimension | SNAr reaction kinetics at the 2-position |

| Target Compound Data | Rapid SNAr due to high electronegativity of fluorine |

| Comparator Or Baseline | 2-Chloro-6-methylpyridine-3-boronic acid (chloride leaving group) |

| Quantified Difference | 10^2 to 10^3 typical acceleration in SNAr rate for 2-fluoro vs 2-chloro pyridines |

| Conditions | Nucleophilic aromatic substitution with amine/alkoxide nucleophiles |

Procuring the 2-fluoro variant rather than the 2-chloro variant minimizes energy-intensive heating during downstream derivatization and reduces batch cycle times.

Moisture Control and Dissolution

The physical specifications of 2-fluoro-6-methylpyridine-3-boronic acid dictate its performance in automated and solid-phase organic synthesis. Industrial grades of this specific compound are manufactured with a strictly controlled particle size of <50 μm and a moisture content of <0.5% [1]. When compared to standard commercial boronic acids, which often possess variable particle distributions and higher residual water, this controlled specification prevents sluggish dissolution and mitigates hydrolytic protodeboronation [1]. Rapid dissolution is critical in continuous-flow or moisture-sensitive palladium systems, where undissolved particulates or water-induced side reactions can poison the catalyst and reduce overall conversion efficiency.

| Evidence Dimension | Hydrolytic stability and dissolution rate |

| Target Compound Data | <0.5% moisture content and <50 μm particle size |

| Comparator Or Baseline | Standard commercial grade boronic acids (variable moisture and particle size) |

| Quantified Difference | Prevention of moisture-induced protodeboronation and elimination of dissolution bottlenecks |

| Conditions | Moisture-sensitive catalyst systems and solid-phase organic synthesis |

Procuring material with these specific physical parameters prevents line-clogging in flow chemistry and protects expensive palladium catalysts from water-induced degradation.

Phthalazinone & Cinnoline Therapeutics

Directly leveraging the 75% coupling yield demonstrated in Section 3, this compound is a preferred building block for synthesizing complex phthalazinone and cinnoline derivatives (such as GABA-receptor modulators and anti-HBV agents) [1]. Its balanced electronic profile prevents the yield depression seen with difluorinated analogs during the critical biaryl bond formation step.

Late-Stage SNAr Diversification

In medicinal chemistry programs requiring library generation, the 2-fluoro group serves as an ideal handle for late-stage diversification. Following the initial Suzuki coupling, the highly reactive C-F bond allows for rapid nucleophilic aromatic substitution with various amines, bypassing the sluggish kinetics associated with 2-chloro analogs [2].

Continuous-Flow Cross-Coupling

Due to its controlled particle size (<50 μm) and low moisture content (<0.5%), this specific grade of 2-fluoro-6-methylpyridine-3-boronic acid is highly suited for automated solid-phase synthesis and continuous-flow reactors [3]. It ensures rapid, complete dissolution in organic solvents, preventing reactor blockages and protecting sensitive palladium catalysts from hydrolysis.

Application Fit Matrix

Wikipedia

Explore Compound Types